2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide
Overview
Description
The compound “2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide” is a complex organic molecule. Its molecular formula is C20H15ClN4OS . It is likely to be a derivative of the pyrazolo[1,5-a]pyrazine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing two nitrogen atoms. This core is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a thio-linked cyclopentylacetamide group .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazine core have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
This interaction could lead to changes in the protein’s activity, potentially disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its target. If the target is indeed CDK2, the compound would affect the cell cycle regulation pathway . By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . This could trigger apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s molecular weight (440969 Da ) suggests that it may have suitable pharmacokinetic properties, as molecules under 500 Da are generally well-absorbed and distributed in the body .
Result of Action
The result of the compound’s action would likely be cell cycle arrest and apoptosis if its target is indeed CDK2 . This could lead to a decrease in the proliferation of cancer cells, making the compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The compound this compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and induction of apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity or function .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-14-7-5-13(6-8-14)16-11-17-19(21-9-10-24(17)23-16)26-12-18(25)22-15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODINUAVCCROTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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